Cas no 2098053-97-3 ([2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride)

2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride is a fluorinated amine derivative with a molecular structure incorporating a 4-methylphenyl group and a methylamine moiety. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical research, particularly for the development of CNS-targeting compounds. The hydrochloride salt form improves solubility and handling properties. This compound is characterized by its high purity and well-defined synthetic pathway, ensuring reproducibility in experimental applications. Its structural features suggest potential utility in the design of bioactive molecules, including receptor modulators or enzyme inhibitors, where fluorination can influence binding affinity and pharmacokinetics.
[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride structure
2098053-97-3 structure
Product Name:[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
CAS No:2098053-97-3
MF:C11H17ClFN
MW:217.710785627365
CID:5727907
PubChem ID:122239741
Update Time:2025-07-02

[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [2-fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
    • AKOS040812920
    • F2147-5749
    • 2-fluoro-N-methyl-3-(4-methylphenyl)propan-1-amine;hydrochloride
    • 2098053-97-3
    • Benzenepropanamine, β-fluoro-N,4-dimethyl-, hydrochloride (1:1)
    • 2-fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
    • [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
    • Inchi: 1S/C11H16FN.ClH/c1-9-3-5-10(6-4-9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H
    • InChI Key: ATZNAQUNHUNUON-UHFFFAOYSA-N
    • SMILES: Cl.FC(CNC)CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 217.1033554g/mol
  • Monoisotopic Mass: 217.1033554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Additional information on [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride

[2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride: A Comprehensive Overview

CAS no. 2098053-97-3 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, known as [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride, is a derivative of amine with a unique structural configuration that makes it a promising candidate for various therapeutic applications. The presence of a fluoro substituent and a methylphenyl group in its molecular structure contributes to its distinct chemical properties, which are highly relevant in the design of novel drugs targeting neurological and inflammatory disorders.

The compound's chemical structure consists of a propyl chain substituted with a fluoro group at the second carbon and a 4-methylphenyl group at the third carbon, further modified by a methylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical preparations. This structural complexity not only imparts unique physicochemical properties but also opens up possibilities for diverse biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. The fluoro substituent in [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride is known to increase metabolic stability and binding affinity, which are critical factors in drug design. Studies have shown that fluorine atoms can influence the electronic properties of molecules, leading to enhanced bioavailability and prolonged half-life upon administration.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research indicates that amine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The specific arrangement of atoms in [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride may facilitate its interaction with serotonin and dopamine receptors, which are key targets in managing these conditions.

Moreover, the 4-methylphenyl group adds another layer of complexity to the compound's pharmacological profile. This aromatic ring is commonly found in many bioactive molecules and has been associated with anti-inflammatory and analgesic properties. The combination of these structural features suggests that [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride could exhibit multifaceted therapeutic effects, addressing both central nervous system and inflammatory pathways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies on [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride have revealed promising interactions with various biological targets, including enzymes and receptors involved in pain perception and immune response. These findings support further investigation into its potential as a lead compound for drug development.

The synthesis of [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group necessitates specialized synthetic methodologies, such as halogenation reactions under controlled conditions, to avoid unwanted side products. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is essential for characterizing the compound's structure and purity.

In conclusion, [2-Fluoro-3-(4-methylphenyl)propyl](methyl)amine hydrochloride (CAS no. 2098053-97-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with promising preclinical data, make it a valuable candidate for further research into treating neurological and inflammatory disorders. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for improving patient outcomes through innovative therapeutic strategies.

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